REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[NH:6][CH:7]([C:18]2[CH:23]=[CH:22][C:21]([Cl:24])=[C:20]([O:25][CH3:26])[C:19]=2[F:27])[CH2:8]/[C:9](=[N:12]\OS(C)(=O)=O)/[C:10]=1[Cl:11])=[O:4]>C(O)(=O)C>[CH3:1][O:2][C:3]([C:5]1[C:10]([Cl:11])=[C:9]([NH2:12])[CH:8]=[C:7]([C:18]2[CH:23]=[CH:22][C:21]([Cl:24])=[C:20]([O:25][CH3:26])[C:19]=2[F:27])[N:6]=1)=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1NC(C\C(\C1Cl)=N/OS(=O)(=O)C)C1=C(C(=C(C=C1)Cl)OC)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing the solvent
|
Type
|
CUSTOM
|
Details
|
on the rotary evaporator
|
Type
|
DISSOLUTION
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Details
|
the residue was dissolved in CH2Cl2 (25 mL)
|
Type
|
WASH
|
Details
|
was washed with saturated solutions of NaHCO3 and NaCl
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
(MgSO4), solvent removal
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC(=CC(=C1Cl)N)C1=C(C(=C(C=C1)Cl)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.332 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |